molecular formula C22H21ClFN3O4 B2604270 N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359127-72-2

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2604270
CAS No.: 1359127-72-2
M. Wt: 445.88
InChI Key: HLCNLGLSZFCNOQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with several functional groups, including chloro, fluoro, dimethoxyphenyl, and morpholine-4-carbonyl groups.

Scientific Research Applications

N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro, fluoro, and dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.

    Morpholine-4-carbonyl Group Addition: The morpholine-4-carbonyl group can be introduced through an amide coupling reaction using morpholine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and fluorinating agents like N-fluorobenzenesulfonimide for fluorination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2,4-dimethoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine: Lacks the fluoro substituent.

    N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine: Lacks the morpholine-4-carbonyl group.

Uniqueness

N-(5-Chloro-2,4-dimethoxyphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of both the fluoro and morpholine-4-carbonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O4/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNLGLSZFCNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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